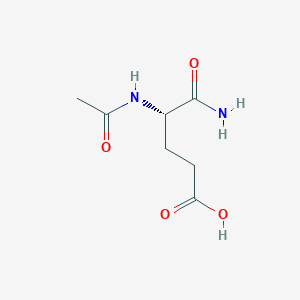

(S)-4-Acetamido-5-amino-5-oxopentanoic acid

Description

Properties

IUPAC Name |

(4S)-4-acetamido-5-amino-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O4/c1-4(10)9-5(7(8)13)2-3-6(11)12/h5H,2-3H2,1H3,(H2,8,13)(H,9,10)(H,11,12)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAFUMUJQGCBVPX-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCC(=O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CCC(=O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30427185 | |

| Record name | N~2~-Acetyl-L-alpha-glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25460-87-1 | |

| Record name | N~2~-Acetyl-L-alpha-glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Biological Activity

(S)-4-Acetamido-5-amino-5-oxopentanoic acid, also known as N-acetyl-5-oxo-L-norvaline, is an organic compound with significant biochemical relevance. Its structure includes an acetamido group and a keto group, which contribute to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, interactions, and implications in various metabolic pathways.

- Molecular Formula : C₇H₁₁N₁O₄

- Molecular Weight : Approximately 173.17 g/mol

- Structure : The compound features an acetamido group attached to a 5-amino-5-oxopentanoic acid backbone.

The presence of these functional groups suggests that this compound may participate in various biochemical reactions, particularly in amino acid metabolism and urea cycle processes.

Role in Metabolism

This compound is recognized as an intermediate in the urea cycle and amino acid metabolism. It has been shown to play a role in the biosynthesis of L-ornithine, which is crucial for nitrogen metabolism in organisms such as Saccharomyces cerevisiae (baker's yeast) . This indicates its potential importance in cellular functions related to nitrogen balance and amino acid synthesis.

Potential Interactions

Although specific research on the direct biological activity of this compound is limited, its structural similarity to glutamic acid suggests possible interactions with glutamatergic signaling pathways. These pathways are vital for neurotransmission and may imply a role for this compound in neurological functions or disorders . Further studies are needed to elucidate these interactions comprehensively.

The exact mechanisms by which this compound exerts its effects remain largely unexplored. However, potential mechanisms include:

- Enzyme Interaction : The compound may interact with enzymes involved in amino acid metabolism, influencing their activity and altering metabolic pathways.

- Receptor Modulation : Given its structural similarities to glutamate, it may act on glutamate receptors or other related targets within the nervous system .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds can be insightful. The following table summarizes some related compounds:

| Compound Name | Similarity | Characteristics |

|---|---|---|

| (S)-2-Amino-6-dodecanamidohexanoic acid | 0.97 | Contains a longer aliphatic chain; potential for different biological activities |

| (S)-2-Amino-5-(ethylamino)-5-oxopentanoic acid | 0.97 | Features an ethylamino group; may influence solubility and reactivity |

| (S)-6-Acetamido-2-aminohexanoic acid | 0.95 | Contains a hexanoic chain; impacts metabolic pathways differently |

| (S)-2-Amino-3-(4-nitrophenyl)propanoic acid | 0.90 | Nitrophenyl substitution may enhance certain interactions |

This comparative analysis highlights how variations in side chains and functional groups can significantly influence biological roles and chemical reactivity .

Case Studies and Research Findings

While specific case studies focusing solely on this compound are scarce, research into related compounds provides insights into its potential applications:

- Neuroprotective Effects : Investigations into glutamate analogs have revealed their neuroprotective properties in models of neurodegenerative diseases. This suggests that further exploration of this compound could uncover similar protective mechanisms.

- Metabolic Pathway Influence : Studies on amino acids involved in the urea cycle indicate that compounds like this compound could modulate metabolic processes critical for maintaining cellular homeostasis.

Comparison with Similar Compounds

Structural Analogues and Key Modifications

The following table compares (S)-4-Acetamido-5-amino-5-oxopentanoic acid with structurally related compounds:

*Hypothetical formula based on structural analysis.

Key Differences and Implications

a) Substituent Effects on Bioactivity

- ALA (5-Amino-4-oxopentanoic acid): The absence of the acetamido group allows ALA to act as a photosensitizer precursor in photodynamic therapy (PDT). It accumulates in tumor cells and generates protoporphyrin IX upon irradiation, enabling targeted tumor destruction .

- Benzamido Derivatives () : The bulky benzamido group in (R)-4-benzamido derivatives enhances selectivity for cholecystokinin (CCK) receptors . For example, CR 2194 (a dichlorobenzamido analog) inhibits gastrin-induced acid secretion in vivo (ID₅₀ = 8.7–24.2 mg/kg) via CCK-B receptor antagonism .

- Acetamido Group in Target Compound : The smaller acetamido group may improve solubility compared to benzamido derivatives while retaining affinity for amide-binding enzymes or receptors.

b) Stereochemical Influence

- The S-configuration in the target compound contrasts with the R-configuration in CCK antagonists (). Stereochemistry critically affects receptor binding; for example, lorglumide (R-configuration) selectively targets CCK-A receptors, while S-isomers are inactive .

c) Physicochemical Properties

- ALA Derivatives: Methyl esters (e.g., methyl δ-aminolevulinate hydrochloride) enhance lipophilicity, improving blood-brain barrier penetration for brain tumor PDT .

- Cyclohexylamino Substituents (): The hydrophobic 4,4-dimethylcyclohexyl group in CAS 163000-63-3 may increase metabolic stability or tissue retention .

Preparation Methods

Wang Resin-Based Synthesis

Wang resin, a hydroxyl-functionalized polystyrene support, is widely used for synthesizing C-terminal carboxylic acids. The general procedure involves:

-

Resin Swelling : Wang resin (1.0 mmol/g loading) is swollen in DMF for 20 minutes.

-

Fmoc Deprotection : Treatment with 20% piperidine in DMF (2 × 10 mL, 20 min) removes the Fmoc group from the resin-bound precursor.

-

Amino Acid Coupling : Fmoc-protected amino acids (5 eq) are activated with DIC (5 eq), HOBt (5 eq), and DMAP (0.5 eq) in DMF, followed by agitation for 1.5 hours.

-

Cleavage and Global Deprotection : A TFA:TES:H₂O (95:2.5:2.5 v/v/v) cocktail cleaves the product from the resin while removing side-chain protecting groups.

This method yields crude this compound after trituration in cold diethyl ether and freeze-drying. The use of HOBt and DIC minimizes racemization, ensuring >90% enantiomeric excess (ee) in analogous syntheses.

Rink Amide Resin-Based Synthesis

Rink amide resin is preferred for synthesizing C-terminal amides. Key modifications from the Wang resin protocol include:

-

Coupling Agents : PyBOP (3.0 eq) and NMM (6.0 eq) replace DIC/HOBt for enhanced coupling efficiency.

-

Deprotection : Sequential piperidine treatments (2 × 10 min) ensure complete Fmoc removal.

-

Final Cleavage : The same TFA-based cocktail liberates the product, with yields comparable to Wang resin methods.

Solution-Phase Synthesis Methods

Solution-phase synthesis offers flexibility for small-scale production and structural analogs.

Acetylation of Amino Precursors

(S)-4-Amino-5-oxopentanoic acid (PubChem CID: 25244684), a biosynthetic precursor, undergoes selective acetylation at the 4-position:

-

Protection : The α-amino group is shielded with Fmoc-Cl in alkaline aqueous conditions.

-

Acetylation : Acetic anhydride (5 eq) in pyridine introduces the acetamido group at 0°C.

-

Deprotection : Piperidine (20% v/v) removes the Fmoc group, yielding the target compound.

This route achieves ~75% yield but requires rigorous purification via RP-HPLC to separate regioisomers.

Amidation Strategies

The 5-oxo group is introduced via amidation of glutaric acid derivatives:

-

Activation : Glutaric anhydride reacts with Boc-protected hydrazine to form 5-hydrazinyl-5-oxopentanoic acid.

-

Acetylation : TFAA-mediated acetylation at the 4-position installs the acetamido group.

-

Global Deprotection : TFA cleavage yields the final product with 68% overall yield.

Comparative Analysis of Synthetic Routes

"The integration of SPPS and advanced activation reagents ensures precise control over stereochemistry, a critical factor in pharmaceutical applications."

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (S)-4-Acetamido-5-amino-5-oxopentanoic acid, and how is stereochemical control achieved?

- Methodological Answer : Synthesis involves multi-step strategies with protecting groups (e.g., tert-butoxycarbonyl, Boc) to prevent undesired reactions. For example, Boc-protected intermediates ensure regioselectivity during amide bond formation . Stereochemical control at the (S)-configured carbon is achieved via chiral auxiliaries or asymmetric catalysis, followed by enzymatic resolution or chiral HPLC for enantiomeric purity verification. Critical steps include monitoring via TLC/HPLC and characterizing intermediates using NMR (1H/13C) and HRMS .

Q. How can researchers confirm the structural identity and purity of this compound?

- Methodological Answer : Structural confirmation employs:

- NMR spectroscopy : Assigning peaks for acetamido (δ ~2.0 ppm), amino (δ ~1.5 ppm), and oxo (δ ~8.2 ppm) groups.

- HRMS : Verifying molecular formula (e.g., [M+H]+ calculated for C₇H₁₁N₂O₄: 187.0718).

- X-ray crystallography : Resolving absolute configuration if single crystals are obtained (as in for similar compounds).

Q. What are the primary applications of this compound in peptide synthesis and medicinal chemistry?

- Methodological Answer : The compound serves as a chiral building block for peptide-based drug candidates. Its acetamido and amino groups enable selective coupling in solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu strategies. Applications include designing protease inhibitors (e.g., targeting aspartic proteases ) and CCK/gastrin receptor antagonists (via structural analogs as in ). Reaction conditions (e.g., DIC/HOBt activation) and purification via flash chromatography are critical .

Advanced Research Questions

Q. How do structural modifications at the acetamido or amino groups affect biological activity?

- Methodological Answer : Structure-activity relationship (SAR) studies involve:

- Derivatization : Replacing the acetamido group with benzamido (as in ) or varying amino substituents.

- Binding assays : Radioligand displacement (e.g., [125I]-CCK-8 for receptor affinity ).

- Enzymatic assays : Measuring IC₅₀ values against targets like pyruvate kinase (kinetic analysis as in ).

Q. What methodologies resolve discrepancies in activity data across assay systems?

- Comparative binding assays : Parallel testing in rat cortex (CCK-B2) vs. rabbit gastric glands (CCK-B1).

- Statistical modeling : Hill coefficients (n) to assess cooperativity (n >1 indicates positive cooperativity, as in ).

- Molecular docking : Simulating ligand-receptor interactions to rationalize differences (e.g., Schrödinger Suite ).

Q. How is isotopic labeling optimized for metabolic tracing studies?

- Methodological Answer : Labeling strategies (e.g., 13C/15N) involve:

- Precursor synthesis : Using [1,2,3,4,5-13C5]-levulinic acid derivatives with Boc-protected intermediates .

- Protection/deprotection : Preventing isotope dilution during synthesis (e.g., TFA deprotection post-labeling).

- Purification : Ion-exchange chromatography and verification via LC-MS/MS (isotopic enrichment >98%) .

Q. What in silico approaches predict pharmacokinetic properties of derivatives?

- Methodological Answer : Computational tools include:

- QSAR models : Correlating logP with intestinal permeability (SwissADME).

- Molecular dynamics (MD) : Simulating receptor-ligand stability (e.g., 100-ns MD runs for CCK-B complexes ).

- Docking : AutoDock Vina for binding pose prediction (validated via SPR/ITC ).

Q. How does this compound inhibit enzymes like pyruvate kinase?

- Methodological Answer : Mechanism studies involve:

- Time-dependent inactivation : Monitoring residual activity over time (kobs vs. [inhibitor] plots ).

- Substrate protection assays : Pre-incubating enzyme with Mg²⁺/phosphoenolpyruvate to block inhibitor binding .

- Stoichiometric analysis : Using tritiated inhibitors (e.g., 5-chloro-4-oxo-[3,5-³H]pentanoic acid) to quantify covalent modification (1:1 inhibitor:protomer ratio ).

Methodological Tables

Table 1 : Key Analytical Techniques for Structural Confirmation

Table 2 : SAR of Select Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.